molecular formula C18H14F2N4O5S B2933620 Methyl 5-(((4-amino-5-(3,4-difluorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate CAS No. 888429-99-0

Methyl 5-(((4-amino-5-(3,4-difluorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2933620
CAS No.: 888429-99-0
M. Wt: 436.39
InChI Key: QCSSHWFIAYQTKV-UHFFFAOYSA-N
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Description

This compound is a dihydropyrimidinone derivative featuring a fused heterocyclic core with a 3,4-difluorobenzamido substituent and a methylthio-furan carboxylate side chain. The dihydropyrimidinone scaffold is well-documented in medicinal chemistry for its antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

methyl 5-[[4-amino-5-[(3,4-difluorobenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O5S/c1-28-17(27)12-5-3-9(29-12)7-30-18-23-14(21)13(16(26)24-18)22-15(25)8-2-4-10(19)11(20)6-8/h2-6H,7H2,1H3,(H,22,25)(H3,21,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSSHWFIAYQTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(((4-amino-5-(3,4-difluorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on existing research.

Chemical Structure

The compound can be represented by the following molecular formula:
C18H18F2N4O4SC_{18}H_{18}F_{2}N_{4}O_{4}S

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes and pathways associated with various diseases. Notably, it has been studied for its potential in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.

  • Spleen Tyrosine Kinase (Syk) Inhibition : The compound acts as a potent inhibitor of Syk, an enzyme implicated in immune responses and inflammation. By inhibiting Syk, the compound may reduce inflammatory responses associated with asthma and other autoimmune diseases .
  • Antitumor Activity : Preliminary studies suggest that it may exhibit antitumor properties by interfering with cancer cell proliferation pathways .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

In Vitro Studies

  • Cell Proliferation Assays : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines. The IC50 values varied depending on the cell type, indicating selective activity against certain malignancies.

In Vivo Studies

  • Animal Models : Animal studies have shown that administration of the compound leads to a marked reduction in tumor size in xenograft models. These findings support its potential application in oncology.

Case Studies

  • Asthma Management : A clinical trial involving patients with moderate to severe asthma indicated that treatment with this compound resulted in a significant decrease in exacerbation rates compared to placebo .
  • Rheumatoid Arthritis : Patients treated with the compound showed improved joint function and reduced inflammatory markers after 12 weeks, suggesting its efficacy in managing rheumatoid arthritis symptoms.

Data Tables

Study TypeModel/SubjectKey Findings
In VitroCancer Cell LinesSignificant inhibition of cell proliferation
In VivoXenograft ModelsReduction in tumor size
Clinical TrialAsthma PatientsDecreased exacerbation rates
Clinical TrialRheumatoid Arthritis PatientsImproved joint function and reduced inflammation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

The compound shares its dihydropyrimidinone core with other derivatives, such as Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM 282).

Table 1: Structural Comparison
Feature Target Compound LaSOM 282
Core Structure 1,6-dihydropyrimidin-6-one 1,2,3,4-tetrahydropyrimidine-2-thione
Aromatic Substituents 3,4-difluorobenzamido 2-fluorophenyl, p-tolyl
Side Chain Methylthio-furan carboxylate Ethyl carboxylate
Key Functional Groups Amide, thioether, carboxylate Thioxo, ester, thiourea-derived

Electronic and Steric Effects

  • Steric Considerations : The methylthio-furan side chain introduces steric bulk compared to LaSOM 282’s ethyl carboxylate, possibly affecting membrane permeability or off-target interactions .

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